molecular formula C13H15F3N2O3S B2629768 (6-Methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone CAS No. 2305533-49-5

(6-Methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone

カタログ番号 B2629768
CAS番号: 2305533-49-5
分子量: 336.33
InChIキー: OETNQBOELLSRAA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(6-Methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone, also known as TAK-659, is a small molecule kinase inhibitor that has been extensively studied for its potential applications in cancer treatment. TAK-659 is a selective inhibitor of the spleen tyrosine kinase (Syk), a key regulator of B-cell receptor signaling, which is known to play a critical role in the development and progression of various B-cell malignancies.

作用機序

(6-Methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone is a selective inhibitor of Syk, a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Syk is activated upon binding of the B-cell receptor to antigen, leading to downstream activation of various signaling pathways involved in cell proliferation, survival, and migration. (6-Methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone binds to the ATP-binding pocket of Syk, thereby inhibiting its kinase activity and downstream signaling.
Biochemical and Physiological Effects:
(6-Methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone has been shown to selectively inhibit Syk signaling in B-cells, leading to suppression of downstream pathways involved in cell proliferation, survival, and migration. In preclinical studies, (6-Methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone has been shown to induce apoptosis and inhibit tumor growth in various B-cell lymphoma and leukemia models. Furthermore, (6-Methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone has been shown to have minimal off-target effects and is well-tolerated in animal models.

実験室実験の利点と制限

One of the main advantages of (6-Methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone is its selectivity for Syk, which makes it a promising candidate for the treatment of various B-cell malignancies. Furthermore, (6-Methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone has been shown to have minimal off-target effects and is well-tolerated in animal models. However, one of the limitations of (6-Methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone is its relatively short half-life and rapid clearance, which may limit its efficacy in clinical settings.

将来の方向性

For research on (6-Methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone include further preclinical studies to better understand its mechanisms of action and potential applications in cancer treatment. Additionally, clinical trials are currently underway to evaluate the safety and efficacy of (6-Methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone in patients with various B-cell malignancies. Other potential future directions include the development of more potent and selective Syk inhibitors, as well as combination therapies with other anti-cancer agents.

合成法

The synthesis of (6-Methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone was first reported by researchers at Takeda Pharmaceutical Company Limited in 2014. The synthesis involves a multi-step process starting from commercially available starting materials, including 3-amino-6-methylpyridine-2,4-dione and 2-(trifluoromethyl)piperidine-1-carboxylic acid. The final product is obtained in high yield and purity through a series of purification steps, including column chromatography and recrystallization.

科学的研究の応用

(6-Methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone has been extensively studied for its potential applications in cancer treatment, particularly in B-cell malignancies. Preclinical studies have shown that (6-Methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone exhibits potent anti-tumor activity in various B-cell lymphoma and leukemia models, both as a single agent and in combination with other anti-cancer agents. Furthermore, (6-Methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone has been shown to selectively inhibit Syk signaling in B-cells, leading to suppression of B-cell receptor signaling and downstream pathways involved in cell proliferation, survival, and migration.

特性

IUPAC Name

(6-methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O3S/c1-22(20,21)11-6-5-9(8-17-11)12(19)18-7-3-2-4-10(18)13(14,15)16/h5-6,8,10H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETNQBOELLSRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=C1)C(=O)N2CCCCC2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。